molecular formula C16H29BO4 B14000279 4-(Boronic acid pinacol ester)pent-4-enyl pivalate

4-(Boronic acid pinacol ester)pent-4-enyl pivalate

Cat. No.: B14000279
M. Wt: 296.2 g/mol
InChI Key: XHDJSCIWHLTKNC-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further attached to a pentenyl group and a pivalate ester. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate typically involves the reaction of a boronic acid or boronic ester with a suitable alkene or alkyne under palladium-catalyzed conditions. One common method involves the hydroboration of an alkyne with pinacolborane, followed by esterification with pivalic acid. The reaction conditions often require the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl pivalate is unique due to its combination of a boronic ester and a pivalate ester, which provides distinct reactivity and stability. This compound’s ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C16H29BO4

Molecular Weight

296.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enyl 2,2-dimethylpropanoate

InChI

InChI=1S/C16H29BO4/c1-12(10-9-11-19-13(18)14(2,3)4)17-20-15(5,6)16(7,8)21-17/h1,9-11H2,2-8H3

InChI Key

XHDJSCIWHLTKNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCOC(=O)C(C)(C)C

Origin of Product

United States

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